3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione
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Description
3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications
PET Ligand Research
A study by Majo et al. (2008) synthesized a potent and selective 5-HT1A agonist, evaluated as a PET ligand for clinical studies, revealing rapid brain uptake but lacking specific binding, indicating it's not useful as a 5-HT1A agonist PET ligand (Majo et al., 2008).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored novel piperazine substituted naphthalimide model compounds, discovering that the fluorescence of 4-amino-1,8-naphthalimide fluorophore can be quenched by photo-induced electron transfer (PET) from the alkylated amine donor to the naphthalimide moiety (Gan et al., 2003).
Marine-Derived Actinomycete Research
Wang et al. (2013) isolated new diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp., finding compounds with modest to potent anti-influenza A (H1N1) virus activity (Wang et al., 2013).
Antiproliferative and Erythroid Differentiation in Leukemia
Saab et al. (2013) examined the effect of piperazine and triphenyl derivatives against K-562 human chronic myelogenous leukemia, discovering their antiproliferative effects and induction of erythroid differentiation (Saab et al., 2013).
Herbicidal Application
Li et al. (2005) synthesized novel 1-phenyl-piperazine-2,6-diones, revealing the potential herbicidal activity of these compounds (Li et al., 2005).
Anticonvulsant Activity
Obniska et al. (2012) developed new N-Mannich bases derived from pyrrolidine-2,5-diones, identifying compounds with significant anticonvulsant activity in in vivo tests (Obniska et al., 2012).
Synthesis and Characterization
Mancilla et al. (2002) focused on the synthesis and characterization of piperazine-2,6-diones, highlighting their antitumor and hypolipidemic activities (Mancilla et al., 2002).
Properties
IUPAC Name |
3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-4-8-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-6-15(2)13-16/h4-7,13H,1,8-12,14H2,2-3H3,(H,23,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSENWQDYGXHORB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC=C)C(=O)NC(=O)N4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.